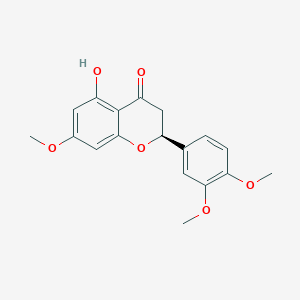
7,3',4'-Tri-O-methyleriodictyol
Übersicht
Beschreibung
7,3’,4’-Tri-O-methyleriodictyol is a compound with the chemical formula C18H18O6 . It is a yellow crystalline solid that is soluble in some organic solvents . This compound has anti-inflammatory, antioxidant, antitumor, and antibacterial activities . It is generally prepared by extraction from natural plants . Rue, a common plant, can yield 7,3’,4’-Tri-O-methyleriodictyol from its leaves and other parts .
Physical And Chemical Properties Analysis
7,3’,4’-Tri-O-methyleriodictyol has a molecular weight of 330.33 . It has a predicted density of 1.278±0.06 g/cm3 . Its melting point is 141-142 °C, and its predicted boiling point is 542.1±50.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- 7,3',4'-Tri-O-methyleriodictyol (a methylated form of dihydroquercetin) has been identified as a product in the methylation of dihydroquercetin (dhq) with diazomethane, leading to several derivatives with potential applications in natural product chemistry (Kiehlmann & Slade, 2003).
Biomedical Research
- While direct studies on 7,3',4'-Tri-O-methyleriodictyol are limited, related compounds such as triazole derivatives have been studied extensively in medicine, particularly as antibacterial and antifungal agents. This highlights a potential area of exploration for 7,3',4'-Tri-O-methyleriodictyol in similar biomedical applications (Gotsulya, 2016).
Material Science Applications
- Tris-trityl compounds, which are structurally related to 7,3',4'-Tri-O-methyleriodictyol, have been synthesized and characterized for use in Electron Paramagnetic Resonance (EPR) as part of biological systems. This suggests potential applications of 7,3',4'-Tri-O-methyleriodictyol in material science and imaging technologies (Jassoy et al., 2018).
Chemical Properties and Interactions
- The chemical properties of methylated compounds like 7,3',4'-Tri-O-methyleriodictyol can influence photoluminescence and electroluminescence, as seen in studies involving methyl substituted metal chelates. This indicates possible applications in fields like organic light-emitting devices (Sapochak et al., 2001).
Conformational Analysis
- Conformational analysis of triarylmethyl radicals, which share structural similarities with 7,3',4'-Tri-O-methyleriodictyol, provides insights into their behavior in various environments. This knowledge is vital for applications in fields like molecular imaging and oximetry (Bowman et al., 2005).
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-8,15,19H,9H2,1-3H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOCZPULZWYTJ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,3',4'-Tri-O-methyleriodictyol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



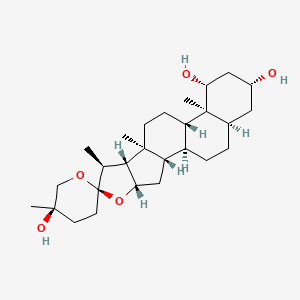
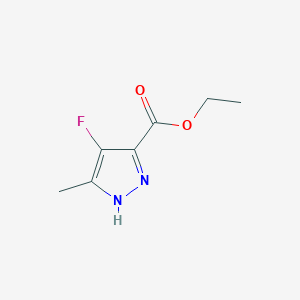

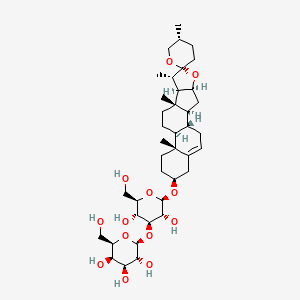
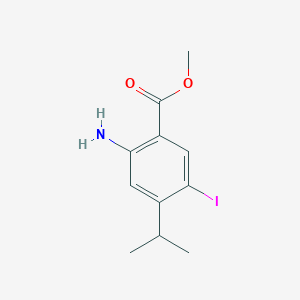
![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)
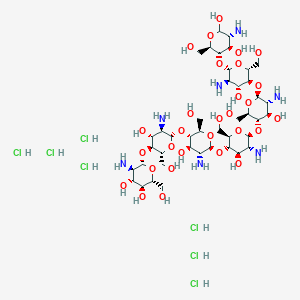
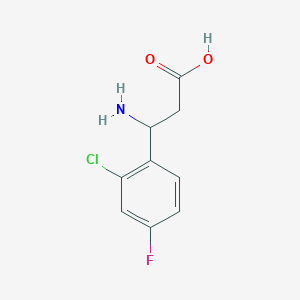

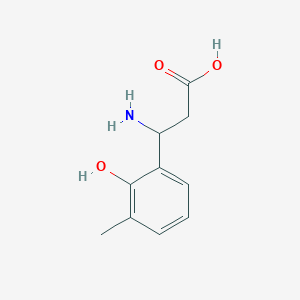
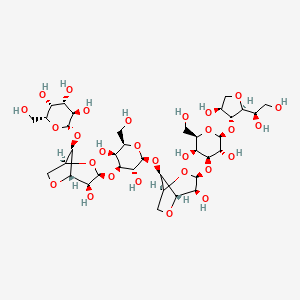
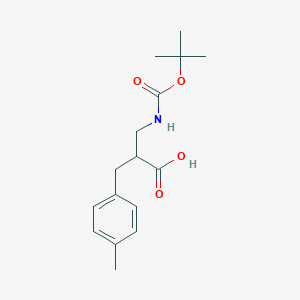
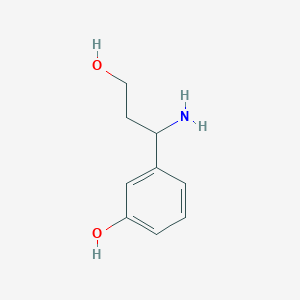
![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)